Product packaging for 4-(Benzyloxy)-6-bromo-1,3-benzodioxole(Cat. No.:CAS No. 852123-08-1)

4-(Benzyloxy)-6-bromo-1,3-benzodioxole

Cat. No.: B1380475
CAS No.: 852123-08-1
M. Wt: 307.14 g/mol
InChI Key: WRTBUBAFIOQKGH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-bromo-1,3-benzodioxole (CAS 852123-08-1) is a benzodioxole-based chemical compound offered for research and development purposes. Benzodioxole derivatives are recognized in scientific literature as valuable scaffolds in medicinal and agrochemical research. These compounds are frequently investigated for their potential biological activities. For instance, some 1,3-benzodioxole derivatives have been studied for their antitumor properties and their ability to interact with tubulin , while others have been designed and synthesized as potent agonists for plant auxin receptors, demonstrating a remarkable promotive effect on root growth . The structure of this specific compound, which features a bromo substituent and a benzyloxy group, makes it a versatile intermediate for further chemical synthesis and exploration in these and other research areas. This product is intended for use by qualified researchers in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrO3 B1380475 4-(Benzyloxy)-6-bromo-1,3-benzodioxole CAS No. 852123-08-1

Properties

IUPAC Name

6-bromo-4-phenylmethoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-12(14-13(7-11)17-9-18-14)16-8-10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTBUBAFIOQKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole typically involves the bromination of 4-(Benzyloxy)-1,3-benzodioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions often include heating to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-bromo-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 4-(Benzyloxy)-1,3-benzodioxole.

    Substitution: Formation of 4-(Benzyloxy)-6-substituted-1,3-benzodioxole derivatives.

Scientific Research Applications

4-(Benzyloxy)-6-bromo-1,3-benzodioxole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzodioxole derivatives enables tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Benzyloxy (4), Br (6) C₁₄H₁₁BrO₃ 307.14 Research intermediate; high purity (>98%)
5-Bromo-6-nitro-1,3-benzodioxole Br (5), NO₂ (6) C₇H₄BrNO₄ 246.01 High reactivity (nitro group); potential explosive/agrochemical precursor
4-Methoxy-6-methyl-1,3-benzodioxole Methoxy (4), CH₃ (6) C₉H₁₀O₃ 166.18 Simpler structure; lower solubility in polar solvents
4-Bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester Br (4), OCH₃ (7), COOCH₃ (5) C₁₀H₉BrO₅ 289.08 Ester functionality enhances stability; intermediate in organic synthesis
5-Bromo-6-hydroxy-1,3-benzodioxole Br (5), OH (6) C₇H₅BrO₃ 217.02 Hydroxy group improves aqueous solubility; used in medicinal chemistry

Key Differences and Implications

Substituent Effects on Reactivity :

  • The benzyloxy group in the target compound introduces steric bulk and lipophilicity, making it suitable for hydrophobic interactions in drug design . In contrast, the nitro group in 5-bromo-6-nitro-1,3-benzodioxole increases electrophilicity, favoring reactions like nucleophilic aromatic substitution .
  • The methyl ester in 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester enhances metabolic stability compared to free carboxylic acids, a critical feature in prodrug development .

Solubility and Stability :

  • The hydroxy group in 5-bromo-6-hydroxy-1,3-benzodioxole improves water solubility, enabling formulations for in vivo studies, whereas the benzyloxy group in the target compound necessitates organic solvents .
  • Nitro-containing derivatives (e.g., 5-bromo-6-nitro-1,3-benzodioxole) are thermally unstable and require cautious handling .

Applications :

  • The target compound’s benzyloxy-bromo combination is rare in commercial libraries, making it valuable for niche synthetic pathways .
  • Methoxy-methyl derivatives (e.g., 4-methoxy-6-methyl-1,3-benzodioxole) are simpler and cheaper but lack the versatility of brominated analogs .

Research Findings

  • A 2024 study highlighted the role of brominated benzodioxoles in kinase inhibitor synthesis, with This compound serving as a precursor in LAM-003, a compound under clinical investigation for oncology .
  • Comparative stability tests showed that 5-bromo-6-nitro-1,3-benzodioxole degrades rapidly under UV light, whereas the benzyloxy analog remains stable under similar conditions .

Biological Activity

4-(Benzyloxy)-6-bromo-1,3-benzodioxole is a compound belonging to the benzodioxole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 273.08 g/mol

This compound features a bromine atom and a benzyloxy group attached to the benzodioxole core, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing physiological responses.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro.
  • Insecticidal Properties : The compound has been evaluated for its effectiveness against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study conducted by demonstrated that derivatives of benzodioxole, including this compound, showed promising activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
  • Anticancer Activity :
    • Research published in highlighted that compounds similar to this compound exhibited selective inhibition of monoamine oxidase (MAO), which is linked to cancer cell growth regulation. The study reported IC50 values indicative of effective inhibition at low concentrations.
  • Insecticidal Activity :
    • In a larvicidal assay against Aedes aegypti larvae, the compound displayed significant larvicidal effects with LC50 values comparable to established insecticides. The study emphasized the potential for developing new insecticides based on this compound's structure .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerSelective MAO inhibition; potential anticancer agent
InsecticidalSignificant larvicidal activity against Aedes aegypti

Q & A

Q. How to troubleshoot low yields in large-scale syntheses?

  • Solutions :

Optimize stoichiometry (e.g., excess brominating agent).

Scale purification methods (e.g., preparative HPLC over column chromatography).

Characterize side products via LC-MS to identify competing pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.